molecular formula C16H16N4O B10987641 N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10987641
M. Wt: 280.32 g/mol
InChI Key: YIAOVPBPDNQDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrazole precursors. One common method involves the cyclization of an appropriate indole derivative with a pyrazole derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, but typical conditions include temperatures ranging from room temperature to reflux and reaction times from a few hours to several days .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyrazole-containing molecules, such as:

Uniqueness

N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its specific structural features, which combine the indole and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H16N4O/c1-20-9-8-10-12(5-3-7-14(10)20)17-16(21)15-11-4-2-6-13(11)18-19-15/h3,5,7-9H,2,4,6H2,1H3,(H,17,21)(H,18,19)

InChI Key

YIAOVPBPDNQDED-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.